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Compound of Interest

Compound Name: 2-Bromo-5-hydroxypyridine

Cat. No.: B6593415

CAS Number: 55717-45-8

This technical guide provides an in-depth overview of 2-Bromo-5-hydroxypyridine, a versatile
heterocyclic building block crucial in pharmaceutical and agrochemical research. The document
details its chemical properties, spectroscopic data, synthesis protocols, and its application in
drug development, with a focus on its role as a precursor in the synthesis of kinase inhibitors
and other therapeutic agents.

Chemical and Physical Properties

2-Bromo-5-hydroxypyridine, also known as 6-Bromo-3-pyridinol, is a white to off-white
crystalline solid.[1][2] Its structure, featuring a pyridine ring substituted with a bromine atom and
a hydroxyl group, imparts unigue reactivity, making it a valuable intermediate in organic
synthesis.[3]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b6593415?utm_src=pdf-interest
https://www.benchchem.com/product/b6593415?utm_src=pdf-body
https://www.benchchem.com/product/b6593415?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27503570/
https://labproinc.com/products/2-bromo-5-hydroxypyridine-5g-b3657-5g
https://blossomanalysis.com/papers/hallucinogens-and-serotonin-5-ht2a-receptor-mediated-signaling-pathways/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6593415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Reference(s)
CAS Number 55717-45-8 [4]
Molecular Formula C5H4BrNO [2]
Molecular Weight 174.00 g/mol [2]
Appearance White to off-white 1]
powder/crystal
Melting Point 138 °C [2]
Purity >98.0% (GC) [2]

Spectroscopic Data

The structural elucidation of 2-Bromo-5-hydroxypyridine is supported by various

spectroscopic technigues. While specific spectra for the title compound are not readily available

in all databases, representative data for closely related brominated hydroxypyridines and

brominated pyridines provide valuable reference points for characterization.
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Technique

Key Features

1H NMR

The proton NMR spectrum is expected to show
distinct signals for the aromatic protons on the

pyridine ring, with chemical shifts and coupling
constants influenced by the positions of the

bromine and hydroxyl substituents.

13C NMR

The carbon NMR spectrum will display signals
for the five carbon atoms of the pyridine ring,
with the carbons attached to the bromine and
hydroxyl groups exhibiting characteristic

chemical shifts.

FT-IR

The infrared spectrum will show characteristic
absorption bands for the O-H stretching of the
hydroxy! group (typically broad, around 3300-
3600 cm™1), C-H stretching of the aromatic ring
(around 3000-3100 cm™1), C=C and C=N
stretching vibrations of the pyridine ring (in the
1400-1600 cm~1 region), and the C-Br
stretching vibration (typically in the lower

wavenumber region).[5]

Mass Spectrometry

The mass spectrum will exhibit a molecular ion
peak corresponding to the molecular weight of
the compound. Due to the presence of bromine,
a characteristic isotopic pattern with two peaks
of nearly equal intensity (for 7°Br and 81Br) will
be observed for the molecular ion and bromine-

containing fragments.

Synthesis of 2-Bromo-5-hydroxypyridine

Several synthetic routes to 2-Bromo-5-hydroxypyridine have been reported, often involving

the bromination of a suitable pyridine precursor. A general approach involves the diazotization

of 2-amino-5-hydroxypyridine followed by a Sandmeyer-type reaction with a bromide source.
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Experimental Protocol: Synthesis from 2-Amino-5-
hydroxypyridine (lllustrative)

Materials:

2-Amino-5-hydroxypyridine

» Hydrobromic acid (48%)

e Sodium nitrite

o Copper(l) bromide

e Sodium hydroxide

 Diethyl ether

Anhydrous magnesium sulfate

Procedure:

Dissolve 2-amino-5-hydroxypyridine in aqueous hydrobromic acid at 0-5 °C.

e Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C
to form the diazonium salt.

 In a separate flask, prepare a solution of copper(l) bromide in hydrobromic acid.

e Slowly add the cold diazonium salt solution to the copper(l) bromide solution. Effervescence
(evolution of nitrogen gas) will be observed.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for several hours.

o Neutralize the reaction mixture with a sodium hydroxide solution.

o Extract the product with diethyl ether.
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» Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure.

» Purify the crude product by recrystallization or column chromatography to obtain 2-Bromo-5-
hydroxypyridine.

Applications in Drug Discovery and Development

2-Bromo-5-hydroxypyridine is a key starting material and intermediate in the synthesis of a
wide range of biologically active molecules. Its utility stems from the ability to functionalize both
the bromine and hydroxyl groups, allowing for the construction of complex molecular
architectures.

Role in Kinase Inhibitor Synthesis

A significant application of 2-Bromo-5-hydroxypyridine and its derivatives is in the
development of kinase inhibitors. The pyridine core can serve as a scaffold that interacts with
the hinge region of the kinase ATP-binding site. The bromine atom is particularly useful for
introducing various substituents via palladium-catalyzed cross-coupling reactions, such as the
Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space
around the pyridine core to optimize potency and selectivity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Reaction

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 2-
Bromo-5-hydroxypyridine with a generic arylboronic acid.

Materials:

2-Bromo-5-hydroxypyridine

Arylboronic acid

Palladium catalyst (e.g., Pd(PPhs)a or PdClz(dppf))

Base (e.g., K2COs, Cs2C0s3, or K3POa4)
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e Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
e Inert gas (e.g., Argon or Nitrogen)
Procedure:

o To a flame-dried Schlenk flask, add 2-Bromo-5-hydroxypyridine (1 equivalent), the
arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the
base (2-3 equivalents).

o Evacuate and backfill the flask with an inert gas three times.
e Add the degassed solvent system to the flask.

e Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the
reaction is complete (monitored by TLC or LC-MS).

e Cool the reaction mixture to room temperature and quench with water.
o Extract the product with an organic solvent (e.g., ethyl acetate).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel.[6][7]
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Starting Materials

2-Bromo-5-hydroxypyridine
Arylboronic Acid

Suzuki-Miyaura CW\ Workup & Purification Product

Palladium Catalyst Reaction Vessel Heat Aqueous Workup \ 5-Aryl-2-hydroxypyridine
(e.g., Pd(PPh3)4) (Solvent Base) & Extraction et Chromatography) Derivative
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A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Case Study: Precursor to Pimavanserin and the 5-HT2A
Receptor Signaling Pathway

While not a direct precursor, the closely related 2-amino-5-bromopyridine is a key intermediate
in some synthetic routes to Pimavanserin, a drug used to treat hallucinations and delusions
associated with Parkinson's disease psychosis.[8][9] Pimavanserin acts as an inverse agonist
and antagonist at the serotonin 5-HT2A receptors.[1][10] Understanding the signaling pathway
of this receptor is crucial for drug development professionals.

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the
Gqg/G11 pathway.[11] Upon activation by serotonin, the receptor initiates a cascade of
intracellular events. Pimavanserin, by acting as an inverse agonist/antagonist, blocks this
signaling cascade.
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The 5-HT2A receptor signaling pathway and the inhibitory action of Pimavanserin.
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Conclusion

2-Bromo-5-hydroxypyridine is a highly valuable and versatile building block for researchers in
drug discovery and development. Its well-defined reactivity, particularly in palladium-catalyzed
cross-coupling reactions, allows for the efficient synthesis of diverse compound libraries. Its
role as a precursor to compounds targeting important signaling pathways, such as the
serotonin system, highlights its significance in the development of novel therapeutics. This
guide provides a foundational understanding of its properties, synthesis, and applications,
serving as a valuable resource for scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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